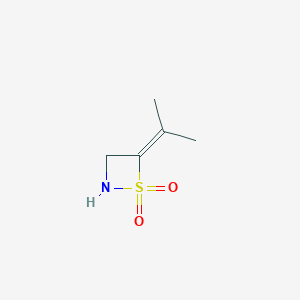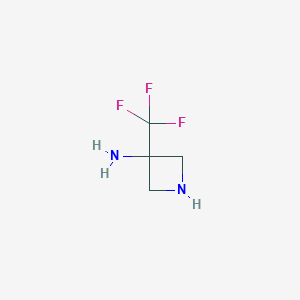
5,8-Methanoquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,8-Methanoquinazoline: is a nitrogen-containing heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. The compound is characterized by a fused ring system that includes a quinazoline core with a methano bridge, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Methanoquinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitriles with aldehydes and arylboronic acids in the presence of a palladium catalyst, such as palladium(II) acetylacetonate, and a ligand like 5,5’-dimethyl-2,2’-bipyridine. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures (around 80°C) for an extended period (48 hours) with the addition of trifluoromethanesulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield, reduce reaction time, and improve overall efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 5,8-Methanoquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinazoline derivatives with additional oxygen functionalities.
Reduction: Reduced quinazoline derivatives with hydrogenated rings.
Substitution: Substituted quinazoline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
5,8-Methanoquinazoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a central nervous system stimulant and other biological activities.
Medicine: Explored for its potential therapeutic effects, including anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
Wirkmechanismus
The mechanism of action of 5,8-Methanoquinazoline involves its interaction with specific molecular targets and pathways. For instance, its central nervous system stimulant activity is believed to be mediated through the modulation of neurotransmitter systems, including dopamine and serotonin pathways. The compound may also interact with various enzymes and receptors, leading to its diverse biological effects .
Vergleich Mit ähnlichen Verbindungen
- 5,8-Methanoquinazoline fused with imidazoles
- This compound fused with thiadiazoles
- This compound fused with pyrimidines
- This compound fused with 1,3,5-triazine
Comparison: Compared to these similar compounds, this compound exhibits unique structural features due to the methano bridge, which can influence its reactivity and biological activity. The presence of the methano bridge can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable scaffold for drug development and other applications .
Eigenschaften
CAS-Nummer |
236-88-4 |
|---|---|
Molekularformel |
C9H6N2 |
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
3,5-diazatricyclo[6.2.1.02,7]undeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C9H6N2/c1-2-7-3-6(1)8-4-10-5-11-9(7)8/h1-2,4-5H,3H2 |
InChI-Schlüssel |
GYJBHPYIIPTNAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C3C=NC=NC3=C1C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11923373.png)

![1'H-Spiro[cyclopropane-1,3'-isoxazolo[4,3-c]pyridine]](/img/structure/B11923383.png)


![3-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11923400.png)






